2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine
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Overview
Description
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps :
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by a nitro group.
Cyclization: The intermediate is then cyclized to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[4,5-b]pyridine
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Uniqueness
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3-dimethylimidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
ROWVXHCJCCYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2N1C)N |
Origin of Product |
United States |
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